N-[4-(2-Thienyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Thienyl)phenyl]acetamide is an organic compound with the molecular formula C12H11NOS. It is a heterocyclic building block that contains a thiophene ring, which is a five-membered ring with one sulfur atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Thienyl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Thienyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2-Thienyl)phenyl]acetamide is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[4-(2-Thienyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring’s electronic properties also allow it to interact with various proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Chloroethoxy)phenyl]acetamide
- N-[4-(4-Chlorobutanoyl)phenyl]acetamide
- N-[4-(Allyloxy)phenyl]acetamide
Uniqueness
N-[4-(2-Thienyl)phenyl]acetamide is unique due to its thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors and other advanced materials .
Properties
CAS No. |
91568-98-8 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-(4-thiophen-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14) |
InChI Key |
APWDLDHMDGYFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.